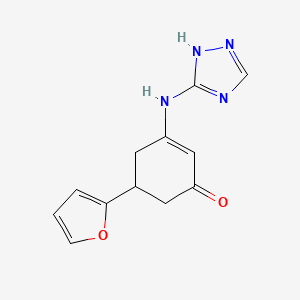

![molecular formula C18H20FN3OS2 B4584775 N-(3,4-dimethylphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4584775.png)

N-(3,4-dimethylphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide

Overview

Description

Synthesis Analysis The synthesis of N-(3,4-dimethylphenyl) hydrazinecarbothioamide derivatives involves increasing lipophilicity through specific N-substituents. Structural characterization is achieved using spectroscopy (FT-IR, 1H-, and 13CRMN) and X-ray diffraction, marking the first comprehensive elucidation of these compounds' molecular structure. The study highlights the significance of precise synthetic routes for the development of these compounds, showcasing their potential in various applications due to their enhanced lipophilicity and structural uniqueness (Erhan et al., 2023).

Molecular Structure Analysis The molecular structure of hydrazinecarbothioamide derivatives is thoroughly characterized, indicating distinct molecular conformations and interactions. The detailed molecular structure analysis includes crystallographic studies, highlighting the compounds' stability and conformational preferences. This analysis is crucial for understanding the compounds' reactivity and potential for further chemical modifications (Channar et al., 2019).

Chemical Reactions and Properties Hydrazinecarbothioamide derivatives undergo various chemical reactions, including Thia-Michael addition, yielding compounds with significant antimicrobial and antioxidant properties. The reactions showcase the versatility of these compounds in forming new structures with potential biological activities. The study of their chemical properties reveals their reactivity patterns and the influence of different substituents on their chemical behavior (Karanth et al., 2018).

Scientific Research Applications

Antibacterial and Antioxidant Activities

Thiosemicarbazones, including compounds structurally related to N-(3,4-dimethylphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide, have been investigated for their potential antibacterial and antioxidant activities. A study synthesized and evaluated a series of novel thiosemicarbazones for their efficacy against Gram-positive pathogens such as Enterococcus faecalis and Staphylococcus aureus. These compounds also demonstrated antioxidant activity against radicals like DPPH and ABTS, highlighting their potential in therapeutic applications related to oxidative stress and bacterial infections (Karaküçük-İyidoğan et al., 2014).

Anticancer Activity

Another important area of application is in the development of anticancer agents. Derivatives of hydrazinecarbothioamide have been synthesized and evaluated for their anticancer activity. A particular focus has been on benzothiazole acylhydrazones, which have shown promising results in inhibiting the growth of various cancer cell lines, indicating the potential of these compounds in cancer therapy (Osmaniye et al., 2018).

Corrosion Inhibition

Research has also explored the use of thiosemicarbazone derivatives as corrosion inhibitors, particularly for protecting metals such as aluminum alloy in corrosive environments. These compounds effectively inhibit corrosion by forming an adsorbed protective layer on the metal surface, demonstrating their potential in industrial applications to extend the life of metal structures and components (Prakashaiah et al., 2018).

Fluorescent Probing and Environmental Applications

Additionally, derivatives of hydrazinecarbothioamide have been utilized in the development of fluorescent probes for detecting metal ions in biological and environmental samples. These probes offer a high sensitivity and specificity for metal ions like Zn2+, facilitating their detection in various matrices, which is crucial for environmental monitoring and biological research (Suh et al., 2022).

properties

IUPAC Name |

1-(3,4-dimethylphenyl)-3-[[2-[(4-fluorophenyl)methylsulfanyl]acetyl]amino]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3OS2/c1-12-3-8-16(9-13(12)2)20-18(24)22-21-17(23)11-25-10-14-4-6-15(19)7-5-14/h3-9H,10-11H2,1-2H3,(H,21,23)(H2,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKSWPPOBQAVFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=S)NNC(=O)CSCC2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylphenyl)-2-{[(4-fluorobenzyl)sulfanyl]acetyl}hydrazinecarbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(isopropylthio)-3-(4-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4584693.png)

![6-[2-(4-morpholinyl)ethyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4584701.png)

![ethyl 5-acetyl-4-methyl-2-{[4-(1-piperidinylsulfonyl)benzoyl]amino}-3-thiophenecarboxylate](/img/structure/B4584712.png)

![methyl 3-chloro-6-({[2-(5-chloro-2-hydroxybenzoyl)hydrazino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4584718.png)

![N-mesitylthieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B4584737.png)

![5-{[(4-methyl-2-pyrimidinyl)thio]methyl}-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4584742.png)

![cyclooctyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4584758.png)

![1-(2,6-dichlorobenzyl)-4-[3-(phenylsulfonyl)propanoyl]piperazine](/img/structure/B4584760.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4584784.png)

![2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4584804.png)

![ethyl 1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxylate](/img/structure/B4584807.png)